AF-353 is a synthetic compound classified as a potent and selective antagonist of P2X3 and P2X2/3 receptors. [] These receptors belong to the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine 5′-triphosphate (ATP). [] P2X3 receptors are primarily found on sensory neurons, including those involved in pain perception, while P2X2/3 receptors are also found in other tissues such as the bladder and airways. [, ]
AF-353 is a valuable tool in scientific research for investigating the role of P2X3 and P2X2/3 receptors in various physiological and pathophysiological processes. [] Its high selectivity for these receptors, coupled with its oral bioavailability, makes it an ideal candidate for in vivo studies. []
AF-353 is a novel compound classified as an antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ATP-gated ion channels implicated in various physiological processes, including pain sensation and taste perception. AF-353 has garnered attention for its potential therapeutic applications, particularly in treating pain-related disorders due to its ability to inhibit receptor activation by ATP.
AF-353 was developed following the optimization of a weaker screening hit derived from the bacterial dihydrofolate reductase inhibitor trimethoprim. The compound's synthesis is aimed at achieving high purity and biological activity, making it suitable for scientific research and potential clinical applications .
The synthesis of AF-353 involves several key steps, beginning with the reaction of 5-iodo-4-methoxy-2-propan-2-ylphenol with 2,4-diaminopyrimidine. This reaction is conducted under controlled conditions to optimize yield and purity. The synthetic routes are designed to ensure that the final product maintains high biological activity while being cost-effective for potential industrial production.
AF-353 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with purinergic receptors. The compound's structure can be represented as follows:
The molecular structure includes a pyrimidine ring system that contributes to its receptor binding capabilities. Detailed structural analysis has revealed that AF-353 exhibits favorable binding interactions with its target receptors, which are crucial for its antagonistic effects .
AF-353 undergoes various chemical reactions typical of small organic molecules, including:
These reactions are fundamental in modifying the compound for enhanced efficacy or altered pharmacokinetic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, solvent choice) are tailored to achieve desired product characteristics while minimizing side reactions .
AF-353 functions primarily as a non-competitive antagonist at P2X3 and P2X2/3 receptors. By binding to these receptors, it inhibits ATP-induced activation, thereby disrupting normal calcium flux within cells.
The compound has demonstrated a pIC50 range of 7.3 to 8.5 against these receptors, indicating high potency. Its pharmacokinetic profile shows an oral bioavailability of approximately 32.9%, with significant brain penetration evidenced by a brain-to-plasma ratio of 6 .
AF-353 is typically presented as a solid crystalline substance with high stability under standard laboratory conditions. Its solubility characteristics may vary depending on the solvent used but generally exhibit good solubility in organic solvents.
The compound's chemical stability allows it to undergo various reactions without significant degradation, making it suitable for use in biological assays and potential therapeutic applications. Its interactions with biological systems are primarily mediated through its binding affinity to purinergic receptors .
AF-353 has diverse applications in scientific research across several fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3